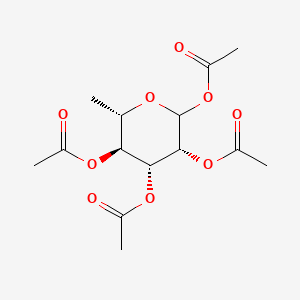
5-Fluoro-2-methylphenylzinc iodide
Overview
Description
5-Fluoro-2-methylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry. The compound is typically available as a solution in tetrahydrofuran (THF) and is used in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylphenylzinc iodide can be synthesized through the reaction of 5-fluoro-2-methylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoro-2-methylphenyl iodide+Zinc→5-Fluoro-2-methylphenylzinc iodide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenylzinc iodide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can react with various electrophiles, such as carbonyl compounds, to form new organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and other carbonyl compounds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
5-Fluoro-2-methylphenylzinc iodide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenylzinc iodide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylzinc iodide
- 4-Methylphenylzinc iodide
- 2,5-Dichlorophenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
Uniqueness
5-Fluoro-2-methylphenylzinc iodide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various synthetic applications, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-fluoro-4-methylbenzene-5-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLSURCWUSVULL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300633 | |
| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-09-7 | |
| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B3041447.png)
![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)
![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)


![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)
![1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one](/img/structure/B3041460.png)



